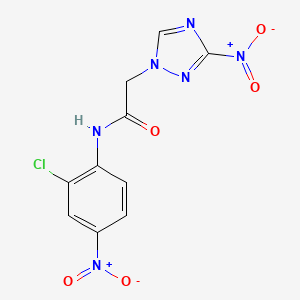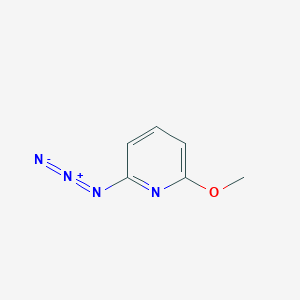
2-Azido-6-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-6-methoxypyridine is an organic compound that belongs to the class of azides and pyridines It is characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to a pyridine ring
作用机制
Mode of Action
. These reactions can lead to changes in the molecular structure and function of the targets they interact with.
Biochemical Pathways
, it is known that azides and pyridine derivatives can influence various biochemical pathways For instance, azides can interfere with the normal functioning of enzymes and other proteins, leading to changes in cellular processes
生化分析
Biochemical Properties
Azides are known to be reactive groups that can participate in various biochemical reactions
Cellular Effects
Azides have been shown to have effects on Toll-like receptors in cells .
Molecular Mechanism
Azides are known to participate in reactions such as free radical reactions .
Temporal Effects in Laboratory Settings
Azides are known to be potentially mutagenic impurities in drug substances .
Metabolic Pathways
Azides have been used in metabolic labeling of glycans .
Transport and Distribution
Azides are known to be reactive groups that can participate in various biochemical reactions .
Subcellular Localization
Azides have been used in metabolic labeling of glycans, which could potentially affect their localization .
准备方法
Synthetic Routes and Reaction Conditions
2-Azido-6-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethoxypyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the methoxy group with the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Azido-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Hydrogen gas, palladium or platinum catalysts, room temperature.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Reduction: 2-Amino-6-methoxypyridine.
科学研究应用
2-Azido-6-methoxypyridine has several applications in scientific research:
相似化合物的比较
Similar Compounds
2-Methoxypyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.
3-Methoxypyridine: Similar structure but with the methoxy group at a different position, affecting its reactivity and applications.
4-Methoxypyridine: Another isomer with different chemical properties and uses.
Uniqueness
2-Azido-6-methoxypyridine is unique due to the presence of both the azido and methoxy groups on the pyridine ring. This combination imparts distinct reactivity, particularly in cycloaddition and substitution reactions, making it a valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
2-azido-6-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-4-2-3-5(8-6)9-10-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGLTBCTHMSHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
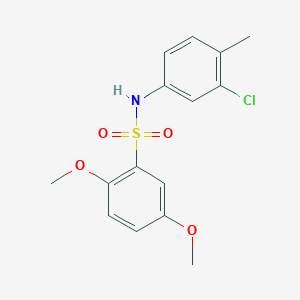
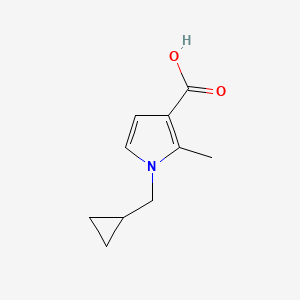

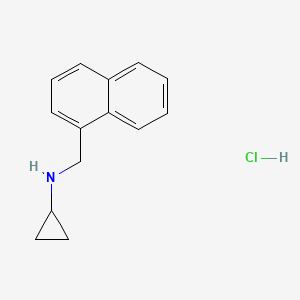
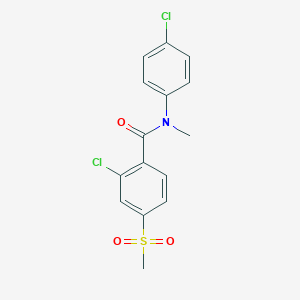
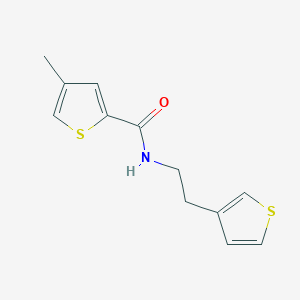
![6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2465050.png)
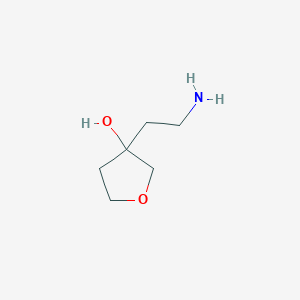
![tert-butyl 2-{N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamido}acetate](/img/structure/B2465053.png)
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2465055.png)
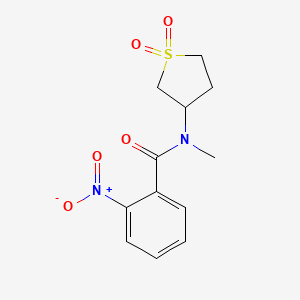
![4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol](/img/structure/B2465058.png)
![(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2465059.png)
